molecular formula C21H25ClN4O4 B2566170 diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate CAS No. 338406-34-1

diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate

Cat. No. B2566170
CAS RN: 338406-34-1
M. Wt: 432.91
InChI Key: ONIARHQTYYAYGD-AXXMRAISSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate is a useful research compound. Its molecular formula is C21H25ClN4O4 and its molecular weight is 432.91. The purity is usually 95%.
BenchChem offers high-quality diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antitumor Activity

Studies have focused on the synthesis of compounds with potential antitumor activities. For instance, the reaction of specific substituted piperazines with alkyl (aryl) magnesium halides led to the formation of tertiary amino alcohols, showing effects on tumor DNA methylation processes in vitro (Hakobyan et al., 2020). Another study investigated the metabolism of a newly synthesized compound in rats, revealing several metabolites and highlighting its excellent in vivo and in vitro anticancer activity with low toxicity (Jiang et al., 2007).

Antimicrobial Activities

Novel 1,2,4-Triazole derivatives were synthesized and displayed good to moderate antimicrobial activities against test microorganisms. This includes compounds synthesized from various ester ethoxycarbonylhydrazones reacting with primary amines (Bektaş et al., 2007). Amino alcohols were also explored for their potential antibiotic and antifungal leads, showing inhibition against specific strains of bacteria and fungi (Baker et al., 2022).

Enzyme Inhibitory Activities

Several compounds have been synthesized to evaluate their inhibitory activities on enzymes such as aspartate transcarbamoylase, showcasing antimicrobial activity and specificity against tumor cell lines in some cases (Dutta & Foye, 1990).

Corrosion Inhibition

Research on α-aminophosphonates as corrosion inhibitors for mild steel in hydrochloric acid presented significant efficiency, indicating potential industrial application for these compounds in preventing corrosion (Gupta et al., 2017).

properties

IUPAC Name

diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H25ClN4O4/c1-3-29-20(27)15(14-23)13-18(21(28)30-4-2)19(24)26-11-9-25(10-12-26)17-7-5-16(22)6-8-17/h5-8,13H,3-4,9-12,24H2,1-2H3/b15-13+,19-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONIARHQTYYAYGD-AXXMRAISSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC(=C(N)N1CCN(CC1)C2=CC=C(C=C2)Cl)C(=O)OCC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C(=C(/N)\N1CCN(CC1)C2=CC=C(C=C2)Cl)/C(=O)OCC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

diethyl (E,4E)-4-[amino-[4-(4-chlorophenyl)piperazin-1-yl]methylidene]-2-cyanopent-2-enedioate

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